molecular formula C14H16ClN3O2S B2465630 2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine CAS No. 1394769-07-3

2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine

Cat. No.: B2465630
CAS No.: 1394769-07-3
M. Wt: 325.81
InChI Key: KVEYILWERUWLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a sulfonyl group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and subsequent attachment to the pyridine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with sulfonyl and pyrrolidine groups. Examples include:

  • 2-chloro-3-{[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine
  • 2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]carbonyl}pyridine

Uniqueness

The uniqueness of 2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-3-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-17-9-3-5-11(17)12-6-4-10-18(12)21(19,20)13-7-2-8-16-14(13)15/h2-3,5,7-9,12H,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEYILWERUWLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCN2S(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.